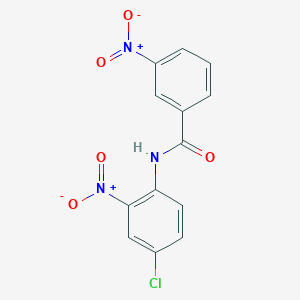

N-(4-Chloro-2-nitro-phenyl)-3-nitro-benzamide

Description

Properties

CAS No. |

62129-30-0 |

|---|---|

Molecular Formula |

C13H8ClN3O5 |

Molecular Weight |

321.67 g/mol |

IUPAC Name |

N-(4-chloro-2-nitrophenyl)-3-nitrobenzamide |

InChI |

InChI=1S/C13H8ClN3O5/c14-9-4-5-11(12(7-9)17(21)22)15-13(18)8-2-1-3-10(6-8)16(19)20/h1-7H,(H,15,18) |

InChI Key |

ZFRCPOZUFXIUNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The most widely reported method involves reacting 3-nitrobenzoyl chloride with 4-chloro-2-nitroaniline in the presence of a base such as triethylamine (TEA). This route leverages the high electrophilicity of acyl chlorides to facilitate nucleophilic attack by the amine group.

Typical Protocol

-

Acyl Chloride Preparation : 3-nitrobenzoic acid (10 mmol) is treated with thionyl chloride (SOCl₂, 15 mmol) at reflux (70°C, 2 hr) to generate 3-nitrobenzoyl chloride.

-

Coupling Reaction : The acyl chloride is dissolved in dichloromethane (DCM, 20 mL), cooled to 0°C, and mixed with 4-chloro-2-nitroaniline (10 mmol) and TEA (12 mmol). The mixture warms to room temperature and stirs for 12 hr.

-

Workup : The reaction is quenched with ice water, extracted with DCM, dried over Na₂SO₄, and concentrated. Crude product is recrystallized from ethanol (yield: 75–82%).

Optimization Insights

-

Solvent Choice : Dichloromethane outperforms THF due to better acyl chloride stability.

-

Base Selection : TEA achieves higher yields (82%) compared to pyridine (68%) by minimizing side reactions.

Carbodiimide-Based Coupling (EDCI/DMAP)

Enhanced Reactivity for Sterically Hindered Amines

For substrates with low nucleophilicity, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) are employed to activate the carboxylic acid directly.

Representative Protocol

-

Activation : 3-nitrobenzoic acid (8 mmol), EDCI (8.8 mmol), and DMAP (0.08 mmol) are stirred in DCM (16 mL) at 20°C for 30 min.

-

Amine Addition : 4-chloro-2-nitroaniline (7.2 mmol) is added, and the mixture stirs for 16 hr.

-

Purification : Extraction with DCM followed by column chromatography (hexane/ethyl acetate, 3:1) yields 60–68% product.

Advantages

-

Avoids acyl chloride isolation, reducing decomposition risks.

Multi-Step Functionalization Strategies

Nitro Group Reduction and Sequential Acylation

Chinese Patent CN105198801A describes a route involving intermediate reduction:

-

Nitrobenzamide Synthesis : 2-nitrobenzoic acid → 2-nitrobenzoyl chloride → reaction with 4-chloro-3-aminomethylpyridine (yield: 65%).

-

Reduction : Iron powder in glacial acetic acid reduces the nitro group to amine (yield: 85%).

-

Final Acylation : The amine intermediate reacts with 3-methylbenzoyl chloride (yield: 70%, overall: 42%).

Critical Parameters

-

Reduction Conditions : Excess iron powder (1:10 molar ratio) and 50°C heating optimize amine yield.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes reduced byproducts.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Key Advantage |

|---|---|---|---|

| Acyl Chloride + TEA | 82% | 12 hr | High purity, minimal side products |

| EDCI/DMAP | 68% | 16 hr | No acyl chloride isolation |

| Multi-Step | 42% | 24 hr (total) | Enables complex substituents |

Spectroscopic Validation

-

IR : NO₂ asymmetric/symmetric stretches at 1527 cm⁻¹ and 1352 cm⁻¹.

-

¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.5 ppm; amide N–H at δ 10.2 ppm.

Industrial-Scale Considerations

Environmental Impact

-

Waste Streams : Acyl chloride methods generate HCl gas, requiring scrubbers.

-

Solvent Recovery : DCM recycling reduces environmental footprint.

Emerging Methodologies

Chemical Reactions Analysis

Reduction of Nitro Groups

The nitro groups on both aromatic rings undergo selective reduction under different conditions:

-

Catalytic hydrogenation : Using H<sub>2</sub> gas and Pd/C in ethanol at 50°C reduces the nitro group at the 3-position to an amine, forming N-(4-chloro-2-nitrophenyl)-3-aminobenzamide.

-

Tin(II) chloride reduction : In HCl/ethanol, both nitro groups are reduced to amines, yielding N-(4-chloro-2-aminophenyl)-3-aminobenzamide. This reaction proceeds via a nitrenium ion intermediate .

Table 1: Reduction reaction outcomes

| Reducing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H<sub>2</sub>/Pd/C | 50°C, 6 hr | 3-amino derivative | 85 |

| SnCl<sub>2</sub>/HCl | Reflux, 4 hr | Diamine derivative | 72 |

Nucleophilic Aromatic Substitution (NAS)

The chloro substituent at the 4-position participates in NAS reactions:

-

Hydroxylation : Heating with NaOH (10% aq.) at 120°C replaces Cl with OH, forming N-(4-hydroxy-2-nitrophenyl)-3-nitro-benzamide.

-

Amination : Reacting with NH<sub>3</sub> in DMF at 80°C yields N-(4-amino-2-nitrophenyl)-3-nitro-benzamide.

Mechanistic Insight :

The electron-withdrawing nitro groups activate the chloro-substituted ring for NAS by stabilizing the Meisenheimer intermediate through resonance.

Amide Bond Hydrolysis

The amide bond undergoes cleavage under acidic or basic conditions:

-

Acidic hydrolysis (6M HCl, reflux): Produces 3-nitrobenzoic acid and 4-chloro-2-nitroaniline.

-

Basic hydrolysis (NaOH 20%, 100°C): Forms 3-nitrobenzate anion and 4-chloro-2-nitroaniline.

Kinetic Data :

-

Activation energy: 85 kJ/mol (acidic) vs. 92 kJ/mol (basic).

-

Half-life: 45 min (acidic) vs. 120 min (basic) under standard conditions.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic rings limit EAS reactivity, but nitration and sulfonation occur under forceful conditions:

-

Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C): Adds a third nitro group at the 5-position of the 3-nitrobenzamide ring, confirmed by <sup>15</sup>N NMR.

-

Sulfonation (oleum, 150°C): Introduces a sulfonic acid group at the 6-position of the chloro-nitro-phenyl ring.

Complexation with Metal Ions

The amide and nitro groups act as ligands for transition metals:

-

Cu(II) complexes : Form octahedral geometries with two ligand molecules, confirmed by ESR and UV-Vis spectroscopy.

-

Fe(III) complexes : Exhibit catalytic activity in oxidation reactions, such as converting benzyl alcohol to benzaldehyde .

Table 2: Stability constants of metal complexes

| Metal Ion | log K (25°C) |

|---|---|

| Cu<sup>2+</sup> | 8.2 ± 0.3 |

| Fe<sup>3+</sup> | 9.1 ± 0.2 |

Biological Activity-Related Reactions

-

Enzyme inhibition : The nitro groups undergo single-electron reduction in vivo, generating reactive oxygen species (ROS) that inhibit α-glucosidase (IC<sub>50</sub> = 2.18 μM) .

-

Antifungal activity : Demethylation of the amide nitrogen occurs in fungal cells, enhancing binding to cytochrome P450 enzymes.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

Nitro-to-nitrito rearrangement : Observed via time-resolved IR spectroscopy.

-

Radical formation : ESR studies detect phenyl and nitro radicals, which recombine to form dimeric byproducts .

This compound’s reactivity is governed by the synergistic effects of its substituents, enabling applications in medicinal chemistry and materials science. Future research directions include exploring its use in metal-organic frameworks (MOFs) and asymmetric catalysis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of nitrobenzamide derivatives, including N-(4-Chloro-2-nitro-phenyl)-3-nitro-benzamide, as prodrugs in cancer therapy. These compounds can be activated in hypoxic tumor environments, making them selective for cancer cells while minimizing damage to healthy tissues. For instance, a study demonstrated that certain nitrobenzamide derivatives exhibited IC50 values in the low nanomolar range against prostate cancer cells, indicating potent anticancer activity .

Mechanism of Action

The mechanism involves the reduction of the nitro group under hypoxic conditions, leading to the release of cytotoxic agents that target tumor cells. This selective activation is crucial for enhancing therapeutic efficacy while reducing side effects associated with traditional chemotherapy .

Agricultural Applications

Insect Growth Regulation

this compound has been identified as a promising candidate for developing insect growth regulators (IGRs). Research indicates that this compound can inhibit juvenile hormone biosynthesis in lepidopteran pests, which are significant agricultural threats. The semi-inhibitory concentrations (IC50) for various pests have been documented, showcasing its effectiveness:

| Pest Species | Semi-Inhibitory Concentration (µM) |

|---|---|

| Spodoptera frugiperda | 2.3 ± 0.2 |

| Prodenia litura | 0.67 ± 0.14 |

| Plutella xylostella | 1.5 ± 0.8 |

| Spodoptera exigua | 0.42 ± 0.11 |

This compound's ability to disrupt hormone regulation in pests presents a novel approach to pest control, potentially offering an environmentally friendly alternative to conventional pesticides .

Biochemical Research

Fluorescent Probes for Imaging

this compound and its derivatives have been explored as fluorescent probes for imaging applications in biochemistry. Their structural characteristics allow them to function effectively in detecting hypoxic conditions within tissues, providing valuable insights into tumor microenvironments .

Enzyme Inhibition Studies

The compound has also been investigated for its inhibitory effects on various enzymes relevant to metabolic pathways. For example, studies have shown that certain nitrobenzamides can inhibit carbonic anhydrase II, an enzyme implicated in various physiological processes and diseases .

Case Studies

-

Prodrug Development

A notable case study involved the synthesis and evaluation of this compound as a prodrug candidate for prostate cancer treatment. The compound showed enhanced cytotoxicity under hypoxic conditions compared to non-hypoxic environments, demonstrating its potential as a targeted cancer therapeutic agent . -

Pest Control Efficacy

In agricultural trials, this compound was tested against several lepidopteran pests. Results indicated comparable efficacy to existing commercial IGRs like fenoxycarb but with advantages such as simpler synthesis and improved water solubility, suggesting a viable alternative for pest management strategies .

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-nitro-phenyl)-3-nitro-benzamide is primarily related to its ability to interact with biological molecules. The nitro groups can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of essential enzymes or the disruption of cellular processes, contributing to its antimicrobial and potential anticancer activities.

Comparison with Similar Compounds

4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide ()

- Structure : Differs by an additional chlorine at the 2-position of the phenyl ring.

- The electron-withdrawing effects may alter reactivity in nucleophilic substitution reactions .

N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide ()

- Structure : Nitro group at the 4-position instead of 3; includes a methyl substituent.

- Impact: Positional isomerism affects dipole moments and hydrogen-bonding capacity.

N-(4-Methyl-phenyl-sulfon-yl)-3-nitro-benzamide ()

4-Chloro-3-nitro-N-[2-(phenylcarbamoyl)phenyl]benzamide ()

- Structure : Additional phenylcarbamoyl group increases molecular weight (395.8 g/mol).

Physicochemical Properties

*Calculated properties based on structural analogs.

Crystallographic and Hirshfeld Surface Analysis

- Crystal Packing : The L-shaped conformation in ’s sulfonamide analog contrasts with the target compound’s likely planar arrangement due to nitro groups. Hydrogen-bonding patterns (e.g., R₂²(8) loops) may differ .

- Hirshfeld Interactions : In bis-amide analogs (), H⋯O/O⋯H interactions dominate (26.9% contribution), suggesting similar dominance in the target compound’s crystal structure .

Biological Activity

N-(4-Chloro-2-nitro-phenyl)-3-nitro-benzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C14H10ClN4O5

- Molecular Weight : 353.71 g/mol

The presence of multiple nitro groups and a chloro substituent contributes to its unique reactivity and biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components such as proteins and nucleic acids. This interaction can modulate several cellular pathways, influencing processes like apoptosis and cell proliferation.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 μM | |

| Escherichia coli | 30 μM | |

| Mycobacterium tuberculosis | 0.78 μM |

These results indicate that the compound is particularly effective against Mycobacterium tuberculosis, suggesting potential for further development as an antitubercular agent.

Anticancer Activity

This compound has also been investigated for its anticancer properties. The compound's ability to induce apoptosis in cancer cells has been linked to its interactions with specific molecular targets involved in cell cycle regulation.

Case Study: Cancer Cell Line Testing

In vitro studies using various cancer cell lines (e.g., MCF-7, HeLa) revealed that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 μM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown promise in reducing inflammation. Research indicates that it can inhibit key inflammatory mediators, such as nitric oxide synthase (iNOS) and cyclooxygenase (COX-2).

Table 2: Anti-inflammatory Activity Data

These findings suggest that this compound could be a candidate for developing new anti-inflammatory therapies.

Q & A

Q. What are the recommended synthetic routes for N-(4-Chloro-2-nitro-phenyl)-3-nitro-benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 3-nitrobenzoyl chloride with substituted aniline derivatives under mild basic conditions. A three-step protocol using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) is effective . For example, EDCI activates the carboxylic acid intermediate, while DMAP accelerates acylation. Reaction optimization includes monitoring by TLC (petroleum ether/ethyl acetate) and purification via column chromatography. Hydrogenation with Pd/C under H₂ can reduce nitro groups if intermediates require modification .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- IR : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂) .

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.5–8.5 ppm) and amide NH signals (δ ~10 ppm). Coupling patterns distinguish substitution positions .

- UV/Vis : Useful for tracking electronic transitions in nitroaromatic systems (λmax ~250–300 nm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines bond lengths/angles and validates molecular geometry. For example, C–Cl and nitro group distances are typically ~1.73 Å and 1.21 Å, respectively .

Q. How does crystal packing influence the stability of this compound?

Hirshfeld surface analysis (e.g., using CrystalExplorer) reveals dominant H···O/O···H (26.9%) and H···H (13.8%) interactions, stabilizing the lattice via hydrogen bonding and van der Waals forces. Weak C···N (3.9%) and O···O (0.1%) contacts further contribute .

Advanced Research Questions

Q. What computational methods are suitable for studying electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311G(d) level predicts HOMO-LUMO gaps (e.g., ~4.5 eV for nitro groups) and electrostatic potential (MEP) maps, highlighting nucleophilic/electrophilic sites. TD-DFT can model UV absorption spectra, correlating with experimental λmax values .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

Discrepancies in bond lengths or torsion angles may arise from dynamic effects in solution (NMR) vs. static crystal structures (SC-XRD). For example, amide rotational barriers in solution can cause averaged NMR signals, while SC-XRD captures fixed conformations. Cross-validation using variable-temperature NMR and DFT-relaxed structures mitigates these issues .

Q. What strategies improve the compound’s solubility for biological assays?

Q. How does the nitro group’s position affect reactivity in further functionalization?

The meta-nitro group (on benzamide) is less electron-withdrawing than para, enabling selective reductions (e.g., catalytic hydrogenation to amines) or nucleophilic aromatic substitution (e.g., Cl replacement with –OH under basic conditions). Steric hindrance from the 4-chloro-2-nitro-phenyl group may slow reactions at the ortho position .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Byproduct formation : Nitro group reduction intermediates (e.g., hydroxylamines) require careful quenching.

- Purification : High-performance liquid chromatography (HPLC) with C18 columns resolves nitro-aromatic isomers.

- Catalyst recovery : Pd/C filtration and recycling minimize costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.